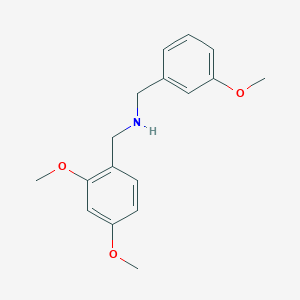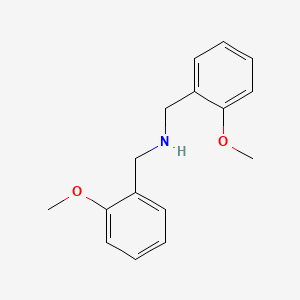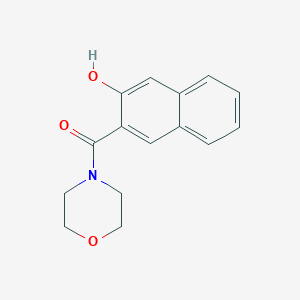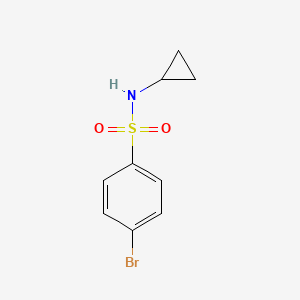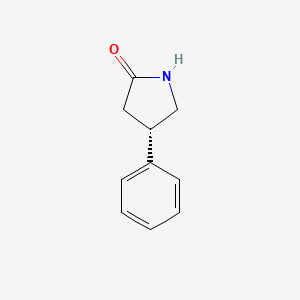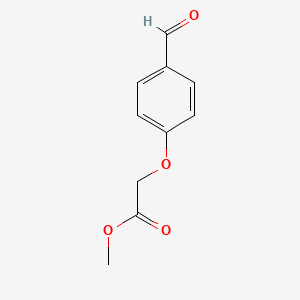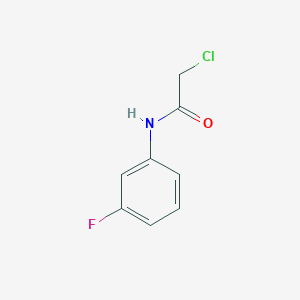
2-chloro-N-(3-fluorophenyl)acetamide
説明
2-chloro-N-(3-fluorophenyl)acetamide is a chemical compound with the molecular formula C8H7ClFNO. It has a molecular weight of 187.599 .
Synthesis Analysis
The synthesis of this compound is not well-documented in the available literature. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to an acetamide group with chlorine and fluorine substituents . The fluorine atom is disordered over the meta positions of the benzene ring in a 0.574 (4):0.426 (4) ratio .Physical And Chemical Properties Analysis
This compound is a solid compound . Its melting point is 385 K . The compound has a linear structure formula .科学的研究の応用
Potential as Pesticides
Research has identified derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which include compounds similar to 2-chloro-N-(3-fluorophenyl)acetamide, as potential pesticides. These compounds have been characterized by X-ray powder diffraction, emphasizing their possible use in agricultural pest control (Olszewska, Pikus, & Tarasiuk, 2008).
Anti-inflammatory Properties
A study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, exhibiting significant anti-inflammatory activity. This suggests that this compound derivatives can have therapeutic applications in treating inflammation (Sunder & Maleraju, 2013).
Antimicrobial Activity
Compounds structurally related to this compound have been shown to possess antimicrobial activity. Specifically, derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide have been effective against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger and Candida albicans (Badiger, Mulla, Khazi, & Khazi, 2013).
Thrombin Inhibition
A study on 2-(2-chloro-6-fluorophenyl)acetamides, which are structurally related to this compound, has shown them to be potent thrombin inhibitors. This indicates potential applications in preventing blood clots (Lee et al., 2007).
Pharmacokinetic Profile
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a compound similar to this compound, has been studied for its antibacterial activity and pharmacokinetic profile. It displayed good potential against Klebsiella pneumoniae and favorable cytotoxicity and mutagenicity profiles, suggestingpossibilities for drug development (Cordeiro et al., 2020).
Cytotoxic Activity
Some novel sulfonamide derivatives, including 2-chloro-N-(4-sulfamoylphenyl)acetamides, have been evaluated for their anticancer activity. This research indicates the potential use of these compounds in cancer treatment, highlighting the versatility of this compound derivatives in medicinal chemistry (Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015).
Hydrogen Bonding Studies
Hydrogen bond properties of peptide groups in acetamide derivatives, including 2-chloro-N-(4-nitrophenyl)acetamide, have been investigated. These studies are crucial for understanding the interactions of these compounds at the molecular level, which can influence their biological activity and stability (Mirzaei, Samadi, & Hadipour, 2010).
作用機序
Mode of Action
The crystal structure of this compound has been determined , which could provide valuable insights into its potential interactions with biological targets.
Biochemical Pathways
The specific biochemical pathways affected by 2-chloro-N-(3-fluorophenyl)acetamide are currently unknown
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored and used.
生化学分析
Biochemical Properties
2-chloro-N-(3-fluorophenyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect biochemical pathways and cellular processes. For example, it may interact with enzymes involved in metabolic pathways, leading to changes in the levels of specific metabolites .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound may alter the activity of specific signaling molecules, leading to changes in cellular responses. Additionally, it can impact gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. It may also affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in alterations in cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound may degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in changes in cellular responses and functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects. Studies have shown that there may be threshold effects, where the compound’s activity significantly increases beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. The compound can affect metabolic flux and the levels of specific metabolites. For example, it may inhibit enzymes involved in the breakdown of certain metabolites, leading to their accumulation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within these compartments can affect its interactions with biomolecules and its overall activity .
特性
IUPAC Name |
2-chloro-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGYGNMGANLDQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368418 | |
| Record name | 2-chloro-N-(3-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
350-81-2 | |
| Record name | 2-chloro-N-(3-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(3-fluorophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the crystal structure determination for 2-chloro-N-(3-fluorophenyl)acetamide?
A1: Determining the crystal structure provides valuable insights into the compound's three-dimensional arrangement at the molecular level []. This information is crucial for understanding various physicochemical properties, such as stability, solubility, and potential for intermolecular interactions, which are essential for further research and potential applications.
Q2: What were the key findings regarding the structure of this compound from the crystallographic study?
A2: The study revealed several important structural features of this compound []:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




